艾曲波帕-13C4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eltrombopag-13C4, also known as SB-497115-13C4, is a variant of Eltrombopag, a medication used to treat thrombocytopenia (abnormally low platelet counts) and severe aplastic anemia . It is an orally bioavailable nonpeptide agonist of the thrombopoietin receptor . It is intended for use as an internal standard for the quantification of Eltrombopag by GC or LC-MS .

Molecular Structure Analysis

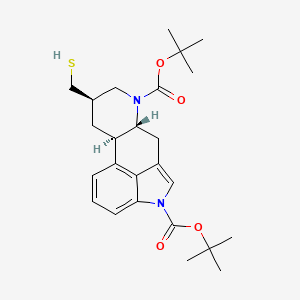

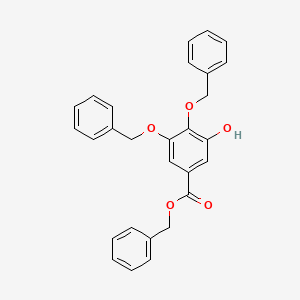

Eltrombopag-13C4 has a molecular formula of C21[13C]4H22N4O4 . Its average mass is 446.437 Da and its monoisotopic mass is 446.177521 Da .

Chemical Reactions Analysis

Eltrombopag-13C4 is a thrombopoietin receptor agonist . It has been used to research low blood platelet counts with chronic immune thrombocytopenia .

Physical And Chemical Properties Analysis

Eltrombopag-13C4 has a molecular formula of C21[13C]4H22N4O4 and a formula weight of 446.4 . It is slightly soluble in PBS (pH 7.2), soluble in DMF up to 1 mg/ml, and in DMSO up to 0.5 mg/ml .

科学研究应用

Eltrombopag-13C4: A Comprehensive Analysis of Scientific Research Applications

Internal Standard for Quantification: Eltrombopag-13C4 serves as an internal standard for the quantification of eltrombopag by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy in measurement and analysis in pharmacokinetic studies .

Thrombopoietin Receptor Agonism: As a nonpeptide agonist of the thrombopoietin receptor, Eltrombopag-13C4 plays a crucial role in simulating the natural stimulation of platelet production, which is vital for research into conditions like immune thrombocytopenic purpura (ITP) .

Iron Chelation: The compound’s ability to chelate iron makes it a subject of interest in studies exploring treatments for conditions associated with iron overload .

Immune Thrombocytopenic Purpura (ITP) Treatment: Eltrombopag-13C4 is used in clinical trials to assess efficacy and safety in adults and children with refractory ITP, providing insights into dosage and therapeutic outcomes .

Aplastic Anemia Therapy: Research involving Eltrombopag-13C4 includes systematic reviews of its combination with immunosuppressive therapy for treating aplastic anemia, contributing to knowledge on its effectiveness and safety .

Platelet Count Sustainment Post-Therapy: Studies have indicated that some patients may sustain platelet counts following eltrombopag discontinuation, making Eltrombopag-13C4 relevant in understanding the long-term effects of thrombopoietin receptor agonists .

作用机制

Target of Action

Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag-13C4 interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .

Biochemical Pathways

Eltrombopag-13C4 affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . Eltrombopag-13C4’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .

Additionally, Eltrombopag-13C4 has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .

Pharmacokinetics

The pharmacokinetics of Eltrombopag-13C4 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Eltrombopag-13C4 is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of Eltrombopag-13C4 .

Result of Action

The primary result of Eltrombopag-13C4’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of Eltrombopag-13C4 can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by Eltrombopag-13C4 . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of Eltrombopag-13C4 .

安全和危害

属性

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-DEZJEJLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)